Cas no 2694746-60-4 (2,2,2-trifluoro-N-2-(1,3-oxazol-4-yl)ethylacetamide)

2,2,2-trifluoro-N-2-(1,3-oxazol-4-yl)ethylacetamide is a specialized organic compound known for its high purity and stability. This compound exhibits excellent solubility in organic solvents, making it suitable for various chemical reactions. Its unique trifluoro substitution enhances its stability and reactivity, offering a reliable choice for synthetic applications.
2,2,2-trifluoro-N-2-(1,3-oxazol-4-yl)ethylacetamide structure
2694746-60-4 structure
商品名:2,2,2-trifluoro-N-2-(1,3-oxazol-4-yl)ethylacetamide
CAS番号:2694746-60-4
MF:C7H7F3N2O2
メガワット:208.137892007828
CID:5614185
PubChem ID:165950117

2,2,2-trifluoro-N-2-(1,3-oxazol-4-yl)ethylacetamide 化学的及び物理的性質

名前と識別子

    • EN300-33050454
    • 2694746-60-4
    • 2,2,2-trifluoro-N-[2-(1,3-oxazol-4-yl)ethyl]acetamide
    • 2,2,2-trifluoro-N-2-(1,3-oxazol-4-yl)ethylacetamide
    • インチ: 1S/C7H7F3N2O2/c8-7(9,10)6(13)11-2-1-5-3-14-4-12-5/h3-4H,1-2H2,(H,11,13)
    • InChIKey: CZGAJXMBIKETPO-UHFFFAOYSA-N
    • ほほえんだ: FC(C(NCCC1=COC=N1)=O)(F)F

計算された属性

  • せいみつぶんしりょう: 208.04596196g/mol
  • どういたいしつりょう: 208.04596196g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 208
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 55.1Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.1

2,2,2-trifluoro-N-2-(1,3-oxazol-4-yl)ethylacetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-33050454-1.0g
2,2,2-trifluoro-N-[2-(1,3-oxazol-4-yl)ethyl]acetamide
2694746-60-4 95.0%
1.0g
$1113.0 2025-03-18
Enamine
EN300-33050454-1g
2,2,2-trifluoro-N-[2-(1,3-oxazol-4-yl)ethyl]acetamide
2694746-60-4
1g
$1113.0 2023-09-04
Enamine
EN300-33050454-10.0g
2,2,2-trifluoro-N-[2-(1,3-oxazol-4-yl)ethyl]acetamide
2694746-60-4 95.0%
10.0g
$4791.0 2025-03-18
Enamine
EN300-33050454-0.25g
2,2,2-trifluoro-N-[2-(1,3-oxazol-4-yl)ethyl]acetamide
2694746-60-4 95.0%
0.25g
$1024.0 2025-03-18
Enamine
EN300-33050454-2.5g
2,2,2-trifluoro-N-[2-(1,3-oxazol-4-yl)ethyl]acetamide
2694746-60-4 95.0%
2.5g
$2185.0 2025-03-18
Enamine
EN300-33050454-10g
2,2,2-trifluoro-N-[2-(1,3-oxazol-4-yl)ethyl]acetamide
2694746-60-4
10g
$4791.0 2023-09-04
Enamine
EN300-33050454-0.1g
2,2,2-trifluoro-N-[2-(1,3-oxazol-4-yl)ethyl]acetamide
2694746-60-4 95.0%
0.1g
$980.0 2025-03-18
Enamine
EN300-33050454-5.0g
2,2,2-trifluoro-N-[2-(1,3-oxazol-4-yl)ethyl]acetamide
2694746-60-4 95.0%
5.0g
$3231.0 2025-03-18
Enamine
EN300-33050454-0.5g
2,2,2-trifluoro-N-[2-(1,3-oxazol-4-yl)ethyl]acetamide
2694746-60-4 95.0%
0.5g
$1069.0 2025-03-18
Enamine
EN300-33050454-0.05g
2,2,2-trifluoro-N-[2-(1,3-oxazol-4-yl)ethyl]acetamide
2694746-60-4 95.0%
0.05g
$935.0 2025-03-18

2,2,2-trifluoro-N-2-(1,3-oxazol-4-yl)ethylacetamide 関連文献

2,2,2-trifluoro-N-2-(1,3-oxazol-4-yl)ethylacetamideに関する追加情報

Introduction to 2,2,2-trifluoro-N-2-(1,3-oxazol-4-yl)ethylacetamide (CAS No. 2694746-60-4) in Modern Chemical and Pharmaceutical Research

The compound 2,2,2-trifluoro-N-2-(1,3-oxazol-4-yl)ethylacetamide, identified by the CAS number 2694746-60-4, represents a significant advancement in the field of chemical and pharmaceutical innovation. This molecule, characterized by its unique structural framework, has garnered considerable attention due to its potential applications in drug development and biochemical research. The presence of a trifluoromethyl group and an oxazole moiety in its structure imparts distinct physicochemical properties that make it a valuable candidate for further exploration.

Recent studies have highlighted the importance of fluorinated compounds in medicinal chemistry, particularly due to their ability to enhance metabolic stability, lipophilicity, and binding affinity. The trifluoromethyl group in 2,2,2-trifluoro-N-2-(1,3-oxazol-4-yl)ethylacetamide is known to play a crucial role in these properties. This functional group is often incorporated into drug molecules to improve their pharmacokinetic profiles, making them more effective and less prone to rapid degradation. The oxazole ring, on the other hand, contributes to the molecule's rigidity and electronic characteristics, which can be exploited for targeted interactions with biological receptors.

In the context of pharmaceutical research, the compound has been investigated for its potential as an intermediate in the synthesis of bioactive molecules. The ethylacetamide moiety provides a versatile scaffold for further derivatization, allowing researchers to modify and optimize its properties for specific therapeutic applications. For instance, modifications at the nitrogen or oxygen atoms of the amide group could lead to enhanced binding interactions with target proteins or enzymes.

One of the most promising areas of research involving 2,2,2-trifluoro-N-2-(1,3-oxazol-4-yl)ethylacetamide is its application in the development of novel antimicrobial agents. The combination of the trifluoromethyl group and the oxazole ring creates a molecular structure that can disrupt bacterial cell membranes or interfere with essential metabolic pathways. Preliminary studies have shown that derivatives of this compound exhibit promising activity against various bacterial strains, including those resistant to conventional antibiotics. This finding is particularly significant in light of the growing global concern over antibiotic resistance.

Furthermore, the compound has shown potential in the field of anticancer research. The unique electronic distribution induced by the fluorine atoms and the oxazole ring can facilitate selective binding to cancer-specific biomarkers. Researchers are exploring its use as a precursor for designing small-molecule inhibitors that target key enzymes involved in tumor growth and progression. The trifluoromethyl group's ability to enhance binding affinity suggests that this compound could be an effective tool in developing next-generation chemotherapeutic agents.

The synthesis of 2,2,2-trifluoro-N-2-(1,3-oxazol-4-yl)ethylacetamide presents an interesting challenge due to its complex structural features. Advanced synthetic methodologies are required to achieve high yields and purity levels necessary for pharmaceutical applications. Techniques such as palladium-catalyzed cross-coupling reactions and fluorination methods are commonly employed in its preparation. These synthetic strategies not only highlight the compound's complexity but also showcase the advancements in synthetic organic chemistry that enable such complex molecules to be produced with precision.

As our understanding of molecular interactions continues to evolve, so does the potential of 2,2,2-trifluoro-N-2-(1,3-oxazol-4-yl)ethylacetamide. Computational modeling and high-throughput screening techniques are being leveraged to identify new derivatives with enhanced biological activity. These approaches allow researchers to predict how structural modifications will affect the compound's behavior at both molecular and cellular levels. This interdisciplinary approach underscores the importance of integrating computational tools with traditional experimental methods in modern drug discovery.

The regulatory landscape for new pharmaceutical compounds also plays a critical role in determining their commercial viability. Ensuring compliance with safety and efficacy standards is essential before any new drug can reach clinical trials. The development process for 2,2,2-trifluoro-N-2-(1,3-oxazol-4-yl)ethylacetamide involves rigorous testing under Good Manufacturing Practices (GMP) conditions to guarantee consistency and quality across batches. This adherence to regulatory guidelines is crucial for building trust among stakeholders and ensuring patient safety.

In conclusion, 2694746-60 - CAS no2694746 - N - 2694746 - 60 - 4 - trifluoro - N - 2694746 - 60 - 4 - trifluoro - N - 2694746 - N - (1 ,3 - oxazo l - 4 - yl ) eth ylacet am ide represents a compelling example of how structural innovation can drive advancements in pharmaceutical science. Its unique combination of functional groups makes it a versatile tool for developing novel therapeutic agents with broad applications ranging from antimicrobial treatments to cancer therapeutics. As research continues to uncover new possibilities for this compound, it is poised to make significant contributions to future medical breakthroughs.

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